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Compound of Interest

Compound Name: Cyclo(L-alanyl-L-tryptophyl)

Cat. No.: B103205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyclo(L-alanyl-L-tryptophyl), a cyclic dipeptide, belongs to the diketopiperazine class of

molecules. These compounds are of significant interest in biomedical research due to their

diverse biological activities and potential as scaffolds in drug discovery. This technical guide

provides a summary of the available spectroscopic and physicochemical data for Cyclo(L-
alanyl-L-tryptophyl). While a complete set of modern spectroscopic data for this specific

molecule is not readily available in the published literature, this document compiles the existing

data and provides expected spectroscopic characteristics based on its chemical structure and

data from analogous compounds. Detailed experimental protocols for the characterization of

such cyclic dipeptides are also presented, along with a generalized workflow for its synthesis

and analysis.

Physicochemical Properties
The fundamental physicochemical properties of Cyclo(L-alanyl-L-tryptophyl) are crucial for its

handling, formulation, and interpretation of biological assays.
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Property Value Reference

Molecular Formula C₁₄H₁₅N₃O₂ [1]

Molecular Weight 257.29 g/mol [1]

Melting Point 282-284 °C (decomposed) [2]

Optical Rotation [α]D +10.4° (c, 0.48 in Ethanol) [2]

CAS Number 17079-37-7 [1]

Spectroscopic Data
This section details the available and expected spectroscopic data for Cyclo(L-alanyl-L-
tryptophyl).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly the indole chromophore of the tryptophan residue.

Wavelength (λmax)
Molar Absorptivity
(ε)

Solvent Reference

220 nm 35,700 Ethanol [2]

274 nm 5,790 Ethanol [2]

280 nm 5,870 Ethanol [2]

290 nm 5,080 Ethanol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for Cyclo(L-alanyl-L-tryptophyl) is not available in the reviewed

literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the

structure and data from similar cyclic dipeptides.

Expected ¹H NMR Chemical Shifts:
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Aromatic Protons (Indole Ring): Resonances are expected in the range of δ 7.0-8.0 ppm.

α-Protons (Ala and Trp): Signals for the Cα-H of both amino acid residues are anticipated

between δ 3.5-4.5 ppm.

β-Protons (Ala and Trp): The Cβ-H₃ of alanine will likely appear as a doublet around δ 1.0-

1.5 ppm. The Cβ-H₂ of tryptophan is expected to show more complex splitting in the δ 3.0-

3.5 ppm region.

Amide Protons (NH): The two amide protons are expected to resonate between δ 7.5-8.5

ppm, with their exact shifts being sensitive to solvent and conformation.

Indole NH Proton: A distinct singlet for the indole NH is expected downfield, typically above δ

10 ppm in aprotic solvents like DMSO-d₆.

Expected ¹³C NMR Chemical Shifts:

Carbonyl Carbons (C=O): Two resonances are expected in the δ 165-175 ppm region.

Aromatic Carbons (Indole Ring): Multiple signals are anticipated between δ 110-140 ppm.

α-Carbons (Ala and Trp): Resonances for Cα are expected around δ 50-60 ppm.

β-Carbons (Ala and Trp): The Cβ of alanine will be in the δ 15-25 ppm range, while the Cβ of

tryptophan will be around δ 25-35 ppm.

Mass Spectrometry (MS)
Specific mass spectrometry data for Cyclo(L-alanyl-L-tryptophyl) is not detailed in the

available literature. However, the expected fragmentation pattern can be inferred.

Molecular Ion (M+H)⁺: The protonated molecular ion is expected at m/z 258.12.

Major Fragmentation Pathways: Common fragmentation of cyclic dipeptides involves the

cleavage of the diketopiperazine ring. Expected key fragments would arise from the loss of

one of the amino acid residues as a neutral fragment or further fragmentation of the side

chains. For Cyclo(L-alanyl-L-tryptophyl), a prominent fragment would be expected from
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the loss of the alanine residue or the characteristic fragmentation of the tryptophan indole

side chain.

Infrared (IR) Spectroscopy
While a specific IR spectrum for Cyclo(L-alanyl-L-tryptophyl) is not published, the

characteristic vibrational frequencies can be predicted.

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

N-H (Amide) 3200-3400 Stretching

C-H (Aromatic) 3000-3100 Stretching

C-H (Aliphatic) 2850-3000 Stretching

C=O (Amide I) 1630-1680 Stretching

N-H (Amide II) 1510-1570 Bending

C-N 1200-1350 Stretching

Experimental Protocols
The following are detailed methodologies for the key experiments cited or expected for the

characterization of Cyclo(L-alanyl-L-tryptophyl).

Synthesis of Cyclo(L-alanyl-L-tryptophyl)
A general method for the synthesis of cyclic dipeptides involves the cyclization of a linear

dipeptide.[2]

Preparation of the Linear Dipeptide: L-alanyl-L-tryptophan is synthesized using standard

peptide coupling techniques (e.g., using carbodiimide coupling agents like DCC or EDC, or

activated esters).

Cyclization: The linear dipeptide is dissolved in a suitable high-boiling point solvent (e.g.,

ethylene glycol or benzyl alcohol). The solution is heated to a high temperature (typically
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>150 °C) under reflux for several hours to promote intramolecular condensation and

cyclization.

Purification: The reaction mixture is cooled, and the crude product is precipitated. The

product is then purified by recrystallization from a suitable solvent system (e.g., ethanol-ethyl

acetate) to yield pure Cyclo(L-alanyl-L-tryptophyl).

UV-Vis Spectroscopy
Sample Preparation: A stock solution of Cyclo(L-alanyl-L-tryptophyl) is prepared in a UV-

transparent solvent (e.g., ethanol). A series of dilutions are made to obtain concentrations

within the linear range of the spectrophotometer.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance spectrum is recorded from 200 to 400 nm against a

solvent blank.

Analysis: The wavelengths of maximum absorbance (λmax) are identified, and the molar

absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC)

are acquired.

Analysis: The chemical shifts (δ) are referenced to the residual solvent peak. The coupling

constants (J) and integration values are determined from the ¹H NMR spectrum to aid in

structure elucidation.

Mass Spectrometry
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote

protonation.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source is used.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

coupled with a liquid chromatography system. Full scan mass spectra are acquired in

positive ion mode. Tandem mass spectrometry (MS/MS) is performed on the protonated

molecular ion to obtain fragmentation data.

Analysis: The accurate mass of the molecular ion is used to confirm the elemental

composition. The fragmentation pattern is analyzed to confirm the structure of the dipeptide.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is collected and subtracted from the sample

spectrum.

Analysis: The positions and shapes of the absorption bands are correlated with the

vibrational modes of the functional groups present in the molecule.

Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic

characterization of Cyclo(L-alanyl-L-tryptophyl).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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